molecular formula C9H12N2 B183870 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine CAS No. 138350-44-4

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine

Cat. No. B183870
M. Wt: 148.2 g/mol
InChI Key: GITTWWOXNOHVBD-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine is a chemical compound with the molecular formula C9H12N2 . It has a molecular weight of 148.21 g/mol .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . An efficient synthesis of 6,7-dihydropyrrolo[2,1-c][1,3]thiazino[3,2-a]pyrazine-4(11bH)-(thi)ones from readily available 1,2-di-thiolo-3-(thi)ones and 3,4-dihydropyrrolo[1,2-a]pyrazine has been described .


Molecular Structure Analysis

The molecular structure of 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine consists of 9 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The InChI string is InChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3 .


Physical And Chemical Properties Analysis

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine has a molecular weight of 148.20 g/mol . It has a XLogP3-AA value of 0.8, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 148.100048391 g/mol . Its topological polar surface area is 17.3 Ų . It has a complexity of 186 .

Scientific Research Applications

Pyrazine Derivatives in Pharmacological Research

Pyrazine derivatives, like 1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine, are a significant class of heterocyclic compounds. They have been found to possess diverse pharmacological properties. Researchers have increasingly focused on pyrazine derivatives due to their therapeutic potential across various medical domains. Notably, these derivatives demonstrate prominent pharmacological effects such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, arteriosclerosis treatment, and antiviral activities. The need for further studies to rationalize these biological activities is underscored, aiming to develop more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Bioactive Potential of Pyrazole and Pyrazine Derivatives

Pyrazole and pyrazine derivatives are extensively used as synthons in organic synthesis due to their role as pharmacophores in many biologically active compounds. They have widespread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of heterocyclic appended pyrazoles has been successful under various conditions, providing a platform for the design of active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-3-4-9-8(2)10-5-6-11(7)9/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITTWWOXNOHVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C2N1CCN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403144
Record name 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine

CAS RN

138350-44-4
Record name 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
VI Terenin, EV Kabanova, NA Tselishcheva… - Chemistry of …, 2004 - Springer
The direction of trifluoroacetylation with trifluoroacetic anhydride of 3,4-dihydropyrrolo[1,2-a]pyrazines containing an alkyl or aralkyl substituent in position 1 depends on both the …
Number of citations: 1 link.springer.com
VI Terenin, NA Tselishcheva, EV Kabanova… - Chemistry of …, 2000 - Springer
Formylation of 3,4-dihydropyrrolo[1,2-a]pyrazines containing alkyl or aryl substituents at position 1 has been studied under the conditions of the Vilsmeier reaction. The direction of the …
Number of citations: 2 link.springer.com

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